molecular formula C10H17NO4 B1586803 (R)-N-Boc-2-morpholinecarbaldehyde CAS No. 913642-85-0

(R)-N-Boc-2-morpholinecarbaldehyde

Cat. No. B1586803
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-MRVPVSSYSA-N
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Description

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  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

    This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.




  • Scientific Research Applications

    Visualization of Reactive Species in Cells

    One study reports the development of a boronate-based hydrogen peroxide (H2O2) probe containing a morpholine moiety, which was used for the efficient detection of H2O2 in living cells. This probe demonstrates the utility of morpholine derivatives in creating sensitive and selective tools for biological research, specifically for monitoring reactive oxygen species in physiological processes (Kim et al., 2015).

    Synthesis of Opioid Peptidomimetics

    Another application involves the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, which are incorporated into opioid peptidomimetics. This synthesis showcases the role of morpholine derivatives in the development of synthetic opioid ligands, highlighting their contribution to advancing pain management research (Bender et al., 2015).

    Development of Fluorescent Probes for pH Detection

    Morpholine-functionalized fluorescent probes have been developed for intracellular pH detection. These probes, by manipulating the energy orbitals of BODIPY dyes, provide a novel approach for studying pH variations within cellular environments, indicating the importance of morpholine derivatives in creating diagnostic and research tools (Zhang et al., 2016).

    Enantioselective Synthesis of Compounds

    The enantioselective synthesis of morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution illustrates the application of morpholine derivatives in producing enantiomerically pure compounds. These acids were efficiently and stereoselectively converted to reboxetine analogs, showcasing the role of morpholine derivatives in synthesizing active pharmaceutical ingredients (Fish et al., 2009).

    Safety And Hazards

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  • Future Directions

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    For a specific compound like “®-N-Boc-2-morpholinecarbaldehyde”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are less studied. If you have access to scientific databases or a library, they may be able to help you find more information.


    properties

    IUPAC Name

    tert-butyl (2R)-2-formylmorpholine-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LWKMTSRRGUVABD-MRVPVSSYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCOC(C1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1CCO[C@H](C1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H17NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00364018
    Record name (R)-N-Boc-2-morpholinecarbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00364018
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-N-Boc-2-morpholinecarbaldehyde

    CAS RN

    913642-85-0
    Record name (R)-N-Boc-2-morpholinecarbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00364018
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name tert-Butyl (2R)-2-formylmorpholine-4-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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